molecular formula C17H19F3N4O3S B2955646 N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 906155-35-9

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

カタログ番号: B2955646
CAS番号: 906155-35-9
分子量: 416.42
InChIキー: YEFZMMRJEXCAPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen and one oxygen atom. The structure features a trifluoromethylbenzamide moiety linked to a 1,3,4-oxadiazole core substituted with a diethylcarbamoylmethylsulfanyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diethylcarbamoyl moiety may influence solubility and receptor interactions .

特性

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-3-24(4-2)14(25)10-28-16-23-22-13(27-16)9-21-15(26)11-6-5-7-12(8-11)17(18,19)20/h5-8H,3-4,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZMMRJEXCAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3) under reflux conditions . The resulting oxadiazole intermediate is then further functionalized to introduce the diethylcarbamoyl and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent quality. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for monitoring the synthesis and confirming the structure of the final product.

化学反応の分析

Types of Reactions

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.

科学的研究の応用

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism of action of N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and trifluoromethyl group are known to enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Structural Analogs in the 1,3,4-Oxadiazole Family

Key Compounds and Their Features:

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Reference
Target Compound - 1,3,4-Oxadiazole core
- Trifluoromethylbenzamide
- Diethylcarbamoylmethylsulfanyl
Not Provided Hypothesized enhanced metabolic stability due to CF₃; potential enzyme inhibition N/A
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19) - 2,3-Dihydrobenzo[dioxin]
- Trifluoromethylbenzamide
Not Provided Tested for adenylate cyclase inhibition; 95–100% purity via HPLC; white solid
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a) - 1,3,4-Thiadiazole core
- Benzylidenamino group
- Sulfonyl linkage
Not Provided Antimicrobial activity (synthesis via Schiff base formation)
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide - Chlorophenyl
- Tetrahydrofuran-linked sulfamoyl
476.9 Structural complexity suggests CNS or anti-inflammatory applications

Substituent Effects on Activity and Physicochemical Properties

  • Diethylcarbamoylmethylsulfanyl vs. Sulfonamide/Sulfamoyl Groups : The target compound’s diethylcarbamoyl group may improve membrane permeability compared to sulfonamide-containing analogs (e.g., Compound 9a and the tetrahydrofuran-linked sulfamoyl compound ), which are bulkier and more polar.

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or toxicity data are available for the target compound. Comparative studies must rely on structural inferences from analogs.
  • Future Directions : Prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial screens) and pharmacokinetic profiling to validate hypotheses derived from structural comparisons.

生物活性

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the diethylcarbamoyl and trifluoromethyl groups. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yields and reduce reaction times.

Antifungal Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antifungal properties. In a study evaluating several derivatives, it was found that certain benzamides demonstrated higher antifungal activity than established fungicides like pyraclostrobin. For instance:

CompoundActivity Against Botrytis cinerea (EC50 μg/mL)
10f14.44
10a84.4% inhibition
10b80.8% inhibition

These findings suggest that modifications to the oxadiazole structure can enhance antifungal efficacy .

Larvicidal Activity

A series of experiments assessed the larvicidal effects of similar compounds on mosquito larvae. The results showed that certain derivatives achieved death rates of up to 100% at specific concentrations:

CompoundConcentration (mg/L)Death Rate (%)
7a10100
7f10100
Etoxazole10100

This highlights the potential use of such compounds in vector control strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group is critical for enhancing lipophilicity and cellular uptake, while the oxadiazole ring contributes to its bioactivity:

  • Trifluoromethyl Group : Increases lipophilicity and enhances interaction with biological membranes.
  • Oxadiazole Moiety : Known for its role in antimicrobial and antifungal activities.

The combination of these features leads to improved potency against various pathogens .

Case Studies

  • Antifungal Efficacy : A study investigated the effectiveness of various oxadiazole derivatives against fungal pathogens. The compound showed superior activity against Botrytis cinerea compared to traditional agents, suggesting its viability as a novel antifungal agent .
  • Toxicity Assessments : Toxicological evaluations using zebrafish embryos revealed that while certain derivatives exhibited promising biological activity, they also necessitated careful consideration regarding their environmental impact and safety profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or reaction of hydrazides with carbon disulfide .
  • Step 2 : Alkylation of the sulfanyl group using diethylcarbamoylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Coupling the oxadiazole intermediate with 3-(trifluoromethyl)benzamide via nucleophilic substitution or amidation .
  • Characterization : Intermediates are validated using 1^1H/13^{13}C NMR, ESI-MS, and HPLC (≥95% purity) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., trifluoromethyl at δ ~120–125 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection .

Q. How is preliminary biological activity screened in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
  • Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., alkaline phosphatase inhibition at 0.427 μM) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. What strategies are employed to optimize structure-activity relationships (SAR) for enhanced potency?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified oxadiazole substituents (e.g., replacing diethylcarbamoyl with cycloheptyl or adamantyl groups) and compare bioactivity .
  • Trifluoromethyl Positioning : Test derivatives with trifluoromethyl at different benzamide positions (meta vs. para) to evaluate steric/electronic effects .
  • Pharmacophore Modeling : Use tools like UCSF Chimera to map electrostatic/hydrophobic interactions between the compound and target proteins .

Q. How can computational methods predict binding modes and target engagement?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into active sites (e.g., adenylyl cyclase or kinase domains) using AutoDock Vina or Schrödinger Suite .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., 100-ns trajectories) to assess binding free energy (MM-PBSA/GBSA) .
  • ADMET Prediction : Use SwissADME or pkCSM to forecast solubility, metabolic stability, and blood-brain barrier penetration .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Rodent Models : Administer the compound intravenously/orally to assess bioavailability, half-life, and tissue distribution (LC-MS/MS quantification) .
  • Disease Models : Test in xenograft tumors (e.g., HT-29 colorectal cancer) or inflammatory models (e.g., carrageenan-induced paw edema) .
  • Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) and histopathology post-administration .

Q. How can formulation challenges (e.g., poor solubility) be addressed?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation, characterizing size (DLS) and drug loading (UV-Vis) .
  • Solid Dispersion : Mix with poloxamers or HPMCAS via spray drying, followed by DSC/PXRD to confirm amorphous state .

Notes for Rigorous Research

  • Contradictions in Evidence : While some oxadiazoles show broad antimicrobial activity , others exhibit specificity for eukaryotic enzymes (e.g., adenylyl cyclases) . Validate target relevance via CRISPR knockouts or RNAi.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。